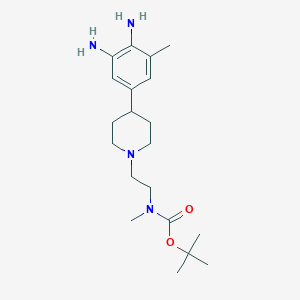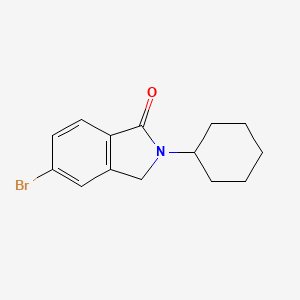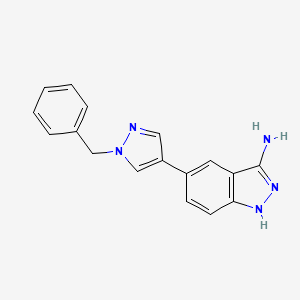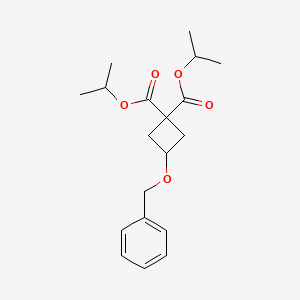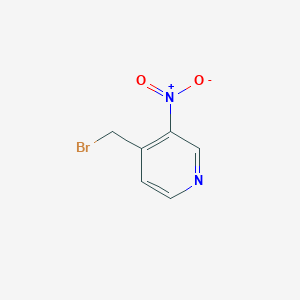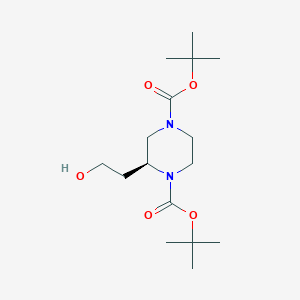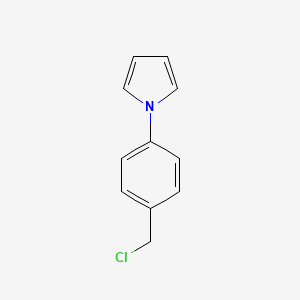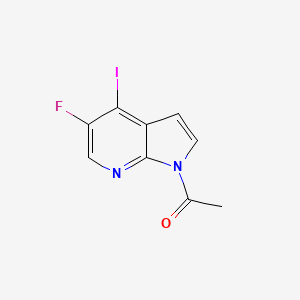![molecular formula C13H10IN3O2S B1404366 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine CAS No. 889451-27-8](/img/structure/B1404366.png)
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine
Vue d'ensemble
Description
“7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine” is a chemical compound with the CAS Number: 889451-27-8 . It has a molecular weight of 399.21 . The IUPAC name for this compound is 7-iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3 . This code provides a unique representation of the compound’s molecular structure.It should be stored at a temperature of 28°C . For more detailed physical and chemical properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Applications De Recherche Scientifique
Synthesis Methods
- Researchers have developed various methods for synthesizing pyrrolo[2,3-b]pyrazines, a category that includes compounds like 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine. One method involves the thermal cyclization of pyrazinylhydrazones, leading to the formation of substituted 5H-pyrrolo[2,3-b]pyrazines (Clark, Parrick, & Dorgan, 1976). Another approach is the palladium-catalyzed heteroannulation process from N-(3-chloropyrazin-2-yl)-methanesulfonamide and alkynes, which efficiently yields 6-substituted-5H-pyrrolo[2,3-b]pyrazines (Hopkins & Collar, 2004).
Optoelectronic Applications
- Pyrrolopyrazines, including 7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine, are studied for their potential in organic optoelectronic materials. Research on the synthesis of dipyrrolopyrazine derivatives shows these compounds may have promising applications in this field due to their optical and thermal properties (Meti et al., 2017).
Antiproliferative Activity
- Some pyrrolo[2,3-b]pyrazine derivatives demonstrate significant antiproliferative activity. One study identified a compound, 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile, with strong antiproliferative properties against certain cancer cell lines, suggesting potential applications in cancer treatment (Dubinina et al., 2006).
Peptidomimetics Synthesis
- 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics have been synthesized, providing insights into the use of these compounds in the development of new biomimetic materials (Biitseva et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVCFXSYVHUCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-B]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



